molecular formula C21H18ClN3O5S B11370148 Methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11370148
M. Wt: 459.9 g/mol
InChI Key: ZDEDPZKFVZPKMJ-UHFFFAOYSA-N
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Description

Methyl 2-{5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate is a complex organic compound that belongs to the class of sulfonyl pyrimidines. This compound is characterized by its unique structure, which includes a benzoate ester, a chlorinated pyrimidine ring, and a methanesulfonyl group attached to a methylphenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-dichloropyrimidine with 3-methylbenzyl methanesulfonate under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can produce sulfone or sulfide derivatives, respectively.

Scientific Research Applications

Methyl 2-{5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-{5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate
  • Methyl 2-{5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate

Uniqueness

Methyl 2-{5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-amido}benzoate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.

Properties

Molecular Formula

C21H18ClN3O5S

Molecular Weight

459.9 g/mol

IUPAC Name

methyl 2-[[5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18ClN3O5S/c1-13-6-5-7-14(10-13)12-31(28,29)21-23-11-16(22)18(25-21)19(26)24-17-9-4-3-8-15(17)20(27)30-2/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

ZDEDPZKFVZPKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(=O)OC)Cl

Origin of Product

United States

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